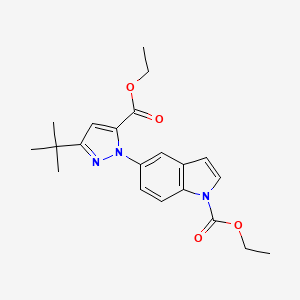![molecular formula C10H9N5 B8620645 3-methyl-5-(1H-pyrazol-5-yl)-2H-pyrazolo[3,4-c]pyridine](/img/structure/B8620645.png)
3-methyl-5-(1H-pyrazol-5-yl)-2H-pyrazolo[3,4-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-5-(1H-pyrazol-5-yl)-2H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-(1H-pyrazol-5-yl)-2H-pyrazolo[3,4-c]pyridine typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block, which reacts with terminal alkynes under mild conditions to form pyrazoles . Another approach involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride, followed by in situ oxidation using bromine .
Industrial Production Methods
the general principles of pyrazole synthesis, such as the use of catalytic systems and optimized reaction conditions, can be applied to scale up the production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-5-(1H-pyrazol-5-yl)-2H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or other oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like aryl halides.
Common Reagents and Conditions
Oxidation: Bromine in an organic solvent.
Reduction: Hydrogen gas with a metal catalyst.
Substitution: Aryl halides with a base such as potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and pyrazolines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-methyl-5-(1H-pyrazol-5-yl)-2H-pyrazolo[3,4-c]pyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-methyl-5-(1H-pyrazol-5-yl)-2H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound may influence cellular processes such as apoptosis and cell cycle regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-Methyl-1H-pyrazol-5-yl)pyridine
- 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
- 5-Hydroxy-1-methyl-1H-pyrazole
Uniqueness
3-methyl-5-(1H-pyrazol-5-yl)-2H-pyrazolo[3,4-c]pyridine is unique due to its fused pyrazole-pyridine structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H9N5 |
|---|---|
Molekulargewicht |
199.21 g/mol |
IUPAC-Name |
3-methyl-5-(1H-pyrazol-5-yl)-2H-pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C10H9N5/c1-6-7-4-9(8-2-3-12-14-8)11-5-10(7)15-13-6/h2-5H,1H3,(H,12,14)(H,13,15) |
InChI-Schlüssel |
TXCICXYGWQENHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(N=CC2=NN1)C3=CC=NN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[2-(5-iodo-1H-indol-3-yl)ethyl]dimethylamine](/img/structure/B8620643.png)
![2,3,4,4a,9,9a-hexahydro-1H-indeno[2,1-b]pyridine](/img/structure/B8620646.png)



